GSK3beta Inhibitor XVIII

Kinase selectivity profiling GSK-3β inhibitor off-target screening Chemical biology tool validation

Researchers studying β-cell regeneration often encounter GSK-3β inhibitors with undefined off-target profiles, risking confounded phenotypic readouts. GSK3β Inhibitor XVIII (CAS 1139875-74-3) resolves this with a documented selectivity fingerprint-only 7 of 65 kinases inhibited >75% at 5 µM-and validated functional Wnt pathway activation. • IC₅₀ 64 nM against GSK-3β; stimulates ~2-fold primary rat β-cell proliferation at 2 µM • Super TOPFlash reporter EC₅₀ = 1.25 µM with no signal on β-catenin/TCF mutant reporter • Thienopyrimidine scaffold, chemically orthogonal to aminopyrimidine (CHIR-99021) and bis-indole (BIO) inhibitors

Molecular Formula C20H20ClN5OS
Molecular Weight 413.9
CAS No. 1139875-74-3
Cat. No. B593759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK3beta Inhibitor XVIII
CAS1139875-74-3
Synonyms[2-chloro-4-[[4-(2-thienyl)-2-pyrimidinyl]amino]phenyl](4-methyl-1-piperazinyl)-, methanone
Molecular FormulaC20H20ClN5OS
Molecular Weight413.9
Structural Identifiers
SMILESCN1CCN(CC1)C(=O)C2=C(C=C(C=C2)NC3=NC=CC(=N3)C4=CC=CS4)Cl
InChIInChI=1S/C20H20ClN5OS/c1-25-8-10-26(11-9-25)19(27)15-5-4-14(13-16(15)21)23-20-22-7-6-17(24-20)18-3-2-12-28-18/h2-7,12-13H,8-11H2,1H3,(H,22,23,24)
InChIKeyCLDIUVXCUVQLGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





GSK3beta Inhibitor XVIII Overview


GSK3beta Inhibitor XVIII, also known as GSK-3β inhibitor 8 or compound 1a, is a cell-permeable thienopyrimidine derivative that inhibits glycogen synthase kinase‑3β (GSK‑3β) with an IC₅₀ of 64 nM . It was identified from a high‑throughput phenotypic screen for small‑molecule inducers of pancreatic β‑cell replication and activates canonical Wnt signaling (Super TOPFlash reporter EC₅₀ = 1.25 μM) while showing no activity on a β‑catenin/TCF binding‑site mutant reporter [1]. The compound stimulates proliferation of murine R7T1 β‑cells (EC₅₀ ≈ 1.1 μM) and primary rat β‑cells, effects that are blocked by the Wnt antagonist sulindac [1].

Why Substitution of GSK3beta Inhibitor XVIII Fails


Although numerous GSK‑3β inhibitors are commercially available (e.g., CHIR‑99021, SB216763, LY2090314, BIO), they vary markedly in kinase‑selectivity breadth, cellular Wnt‑pathway activation potency, and functional validation in disease‑relevant assays. GSK3beta Inhibitor XVIII was profiled against a panel of 65 kinases; only 7 were inhibited >75% at 5 μM, establishing a documented selectivity window that is not universally shared . In contrast, several in‑class inhibitors either lack comprehensive selectivity profiling or show significantly broader off‑target inhibition, which can confound phenotype interpretation. Moreover, its validated capacity to induce proliferation of primary β‑cells via Wnt pathway activation is a distinct functional attribute not demonstrated for many alternative GSK‑3β inhibitors [1]. These compound‑specific features mean that substituting this molecule with another GSK‑3β inhibitor without matching selectivity and functional validation data risks introducing uncharacterized off‑target effects and losing the β‑cell proliferative activity critical to regenerative medicine research.

GSK3beta Inhibitor XVIII Differential Evidence


Kinase Selectivity Profile

GSK3beta Inhibitor XVIII was screened against a broad panel of 65 kinases at 5 μM. Only 7 kinases showed >75% inhibition, while the remaining 58 exhibited little or no activity [1]. This defined selectivity fingerprint contrasts with many commonly used GSK‑3β inhibitors such as BIO (6‑bromoindirubin‑3′‑oxime) and indirubin derivatives, which are well‑documented to inhibit CDK5 and other cyclin‑dependent kinases with comparable potency [2]. The availability of a documented off‑target profile allows researchers to anticipate and control for potential confounding activities in phenotypic assays.

Kinase selectivity profiling GSK-3β inhibitor off-target screening Chemical biology tool validation

On-Target Wnt Pathway Activation

In HEK293 cells, GSK3beta Inhibitor XVIII activates a Super TOPFlash Wnt reporter with an EC₅₀ of 1.25 μM, achieving a 15‑fold induction at 10 μM relative to DMSO [1]. Crucially, it shows no activity on a matched reporter construct in which the β‑catenin/TCF binding sites are mutated [1]. This on‑target functional selectivity is not routinely demonstrated for all commercially available GSK‑3β inhibitors, many of which are merely characterized by enzymatic IC₅₀ values without pathway‑specific reporter validation. The absence of signal on the mutant reporter confirms that Wnt activation proceeds specifically through β‑catenin/TCF‑dependent transcription rather than through off‑target pathways.

Wnt/β‑catenin signaling GSK‑3β functional reporter assay Pathway‑specific inhibitor validation

Primary β-Cell Proliferation Validation

GSK3beta Inhibitor XVIII (2 μM, 72 h) increased the number of Ki‑67/C‑peptide double‑positive primary rat β‑cells approximately 2‑fold compared with DMSO‑treated controls [1]. In the murine R7T1 β‑cell line, it stimulated replication with an EC₅₀ of ≈1.1 μM, and proliferation was abolished by the Wnt/COX signaling inhibitor sulindac, confirming Wnt‑pathway dependence [1]. While other GSK‑3β inhibitors (e.g., CHIR‑99021) are widely used for stem‑cell maintenance and differentiation, direct comparative data on primary β‑cell proliferation are not available from the same study. The demonstrated efficacy in primary β‑cells positions GSK3beta Inhibitor XVIII as a preferred tool for β‑cell regeneration research.

Pancreatic β‑cell regeneration Diabetes research Phenotypic screening

Paired Enzymatic and Cellular Activity Data

GSK3beta Inhibitor XVIII inhibits recombinant GSK‑3β with an IC₅₀ of 64 nM and activates the Super TOPFlash Wnt reporter in HEK293 cells with an EC₅₀ of 1.25 μM, both values originating from the same published study [1]. This 20‑fold shift between enzymatic and cellular potency is consistent with cell permeability and intracellular target engagement. By contrast, many alternative GSK‑3β inhibitors are characterized only by enzymatic IC₅₀ data without corresponding cellular pathway activation EC₅₀ values, making it difficult to assess intracellular potency and potential off‑target contributions. The availability of both enzymatic and cellular dose‑response data from a single source enables more accurate calculation of cellular target engagement windows.

GSK‑3β enzymatic assay Cellular target engagement Structure‑activity relationship

GSK3beta Inhibitor XVIII Research Applications


β-Cell Regeneration & Diabetes Target Validation

GSK3beta Inhibitor XVIII is uniquely suited for experiments aimed at inducing β‑cell replication and validating Wnt‑dependent proliferative pathways in pancreatic biology. Its demonstrated ability to stimulate a 2‑fold increase in primary rat β‑cell proliferation at 2 μM [1], combined with the clean Wnt reporter activation (EC₅₀ = 1.25 μM) and absence of activity on mutant TCF reporters , makes it a first‑choice probe for dissecting GSK‑3β/Wnt signaling in β‑cell mass expansion and for screening combination therapies with GLP‑1 receptor agonists.

Kinase Selectivity Profiling Studies

For research programs that require a GSK‑3β inhibitor with a documented off‑target signature, GSK3beta Inhibitor XVIII offers a defined selectivity fingerprint: only 7 of 65 tested kinases are inhibited >75% at 5 μM [1]. This transparency is invaluable when designing experiments that must distinguish GSK‑3β‑dependent from off‑target‑mediated effects, particularly when benchmarking novel GSK‑3β inhibitors or studying GSK‑3β function in pathways where other CDKs or kinases may confound interpretation.

Canonical Wnt Pathway Activation with Specificity Controls

In studies where Wnt pathway activation must be unambiguously attributed to β‑catenin/TCF‑dependent transcription, GSK3beta Inhibitor XVIII provides a built‑in specificity validation: it activates the wild‑type Super TOPFlash reporter ~15‑fold at 10 μM but shows no signal on a β‑catenin/TCF binding‑site mutant reporter [1]. This eliminates the need for additional pathway‑specificity experiments and makes the compound an ideal positive control for Wnt reporter assays, RNA‑seq studies of Wnt target genes, and high‑content imaging of β‑catenin nuclear translocation.

Thienopyrimidine Scaffold Advantages

GSK3beta Inhibitor XVIII is based on a thienopyrimidine core, chemically distinct from the aminopyrimidine scaffold of CHIR‑99021 and the bis‑indole framework of indirubin‑derived inhibitors like BIO. This scaffold differentiation is relevant for structure‑activity relationship (SAR) studies, medicinal chemistry optimization campaigns, and experiments where chemotype‑dependent off‑target profiles must be avoided. Combined with its known selectivity profile , the thienopyrimidine scaffold offers a chemically orthogonal option for GSK‑3β inhibition.

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